Product packaging for Isopropyl 5-(diphenylphosphoryl)pentanoate(Cat. No.:CAS No. 2088449-88-9)

Isopropyl 5-(diphenylphosphoryl)pentanoate

Cat. No.: B1141997
CAS No.: 2088449-88-9
M. Wt: 344.4 g/mol
InChI Key: NUSCAFULQNHZJJ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus and Ester Chemistry Research

Isopropyl 5-(diphenylphosphoryl)pentanoate is a molecule that sits (B43327) at the intersection of two significant branches of chemistry: organophosphorus chemistry and ester chemistry. researchgate.net As an organophosphorus compound, it features a phosphorus atom bonded to carbon, in this case, a pentanoate chain and two phenyl groups. The diphenylphosphoryl group is a common motif in organophosphorus chemistry, and its electronic and steric properties influence the reactivity of the molecule. researchgate.net The compound is also an isopropyl ester, a functional group frequently employed in medicinal chemistry to create prodrugs, which can enhance the bioavailability of a pharmacologically active carboxylic acid. mdpi.com

The molecule's structure, possessing both a polar phosphoryl group and non-polar phenyl and isopropyl groups, imparts a specific physicochemical profile that governs its behavior in chemical reactions and analytical separations. researchgate.net Its formal name is 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester, and it is also known by synonyms such as DPP isopropyl ester. wikipedia.org

Interactive Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₅O₃P
Molecular Weight344.4 g/mol
CAS Number2088449-88-9

Historical Trajectory and Initial Academic Investigations into this compound

The academic interest in this compound is intrinsically linked to the development and large-scale synthesis of Latanoprost, a prostaglandin (B15479496) F2α analogue used as a first-line treatment for glaucoma and ocular hypertension. researchgate.netmdpi.com This compound has been identified as a process-related impurity, specifically designated as "Latanoprost Impurity D," in the manufacturing of this important pharmaceutical agent. synzeal.compharmaffiliates.com

Its formation is often associated with the Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. google.comlibretexts.org In the synthesis of Latanoprost, a phosphonium (B103445) ylide is reacted with a ketone or aldehyde. A common byproduct of the Wittig reaction is a phosphine (B1218219) oxide. wikipedia.orglibretexts.org In this specific context, a precursor containing the diphenylphosphoryl moiety is thought to be the origin of this compound. The presence of this impurity necessitates its synthesis and characterization as a reference standard for quality control during the production of Latanoprost, ensuring the purity and safety of the final drug product. researchgate.net

Overview of Key Academic Research Themes and Future Directions for this compound

The primary focus of academic research on this compound has been its role as an analytical standard. Researchers have developed and validated chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this impurity in Latanoprost formulations. mdpi.com

Characterization of the compound has been achieved through various spectroscopic techniques. Mass spectrometry (MS) provides insights into its molecular weight and fragmentation patterns. The mass spectrum typically shows a molecular ion peak [M]+ at m/z 344. researchgate.net Characteristic fragments include the loss of the isopropyl group, the isopropoxy group, and the entire isopropyl ester moiety. A prominent and often base peak is the diphenylphosphoryl cation (Ph₂PO⁺) at m/z 215, which is a hallmark of compounds containing this functional group. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for its structural elucidation, though detailed public data is sparse. The synthesis for the purpose of creating a reference standard typically involves the esterification of the corresponding carboxylic acid or a related reaction. researchgate.net

Future academic investigations are likely to remain focused on its analytical determination in pharmaceutical preparations. However, the presence of the diphenylphosphoryl group, a known functional group in various catalysts and ligands, could present opportunities for exploring its potential in other areas of organophosphorus chemistry. Its structural similarity to other biologically active esters might also warrant investigation into its own pharmacological properties, although its primary significance currently lies in the realm of pharmaceutical analysis and quality control.

Interactive Table 2: Mass Spectrometry Fragmentation Data for this compound

FragmentExpected m/zSignificance
[M]⁺344Molecular Ion
[M - C₃H₇]⁺301Loss of isopropyl group
[M - C₃H₇O]⁺285Loss of isopropoxy group
[M - C₅H₉O₂]⁺259Loss of isopropyl ester moiety
[Ph₂PO]⁺215Diphenylphosphoryl cation (often base peak)
[Ph]⁺77Phenyl cation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25O3P B1141997 Isopropyl 5-(diphenylphosphoryl)pentanoate CAS No. 2088449-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 5-diphenylphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSCAFULQNHZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088449-88-9
Record name Isopropyl 5-(diphenylphosphoryl)pentanoate
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Record name 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester
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Record name Isopropyl 5-(Diphenylphosphoryl)pentanoate
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Synthetic Methodologies and Precursors for Isopropyl 5 Diphenylphosphoryl Pentanoate

Retrosynthetic Analysis and Strategic Disconnections for Isopropyl 5-(diphenylphosphoryl)pentanoate

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered: the ester linkage and the carbon-phosphorus (C-P) bond.

The most logical first disconnection is the ester bond , which simplifies the target molecule into 5-(diphenylphosphoryl)pentanoic acid and isopropanol. This is a standard disconnection for esters, leading to a carboxylic acid and an alcohol as the immediate precursors.

The second key disconnection is the carbon-phosphorus bond in 5-(diphenylphosphoryl)pentanoic acid. This bond can be disconnected in several ways, suggesting different forward synthetic strategies. One approach involves disconnecting at the P-C bond, leading to a diphenylphosphine (B32561) oxide synthon and a five-carbon chain with an electrophilic site. Another possibility is to disconnect the phenyl groups from the phosphorus atom, suggesting the use of a phosphorus-containing building block to which the phenyl groups are added.

Classical Synthetic Approaches to this compound

Classical synthetic methods provide a robust foundation for the preparation of this compound. These approaches typically involve well-established reactions for forming the ester and the C-P bond.

Esterification Reactions for the Formation of this compound

The final step in the synthesis of this compound is typically the formation of the isopropyl ester from its corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid.

Fischer-Speier Esterification: This is a common and direct method for esterification. masterorganicchemistry.com It involves reacting the carboxylic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.

Reactants Catalyst Conditions Product
5-(diphenylphosphoryl)pentanoic acid, IsopropanolSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)HeatThis compound, Water

Other Esterification Methods: Alternative methods include converting the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with isopropanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired ester.

Carbon-Phosphorus Bond Formation Strategies in the Synthesis of this compound

The formation of the C-P bond is a critical step in the synthesis of the precursor, 5-(diphenylphosphoryl)pentanoic acid. Several classical methods are applicable.

Michaelis-Arbuzov Reaction: This reaction is a cornerstone of C-P bond formation and involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgeurekaselect.comorganic-chemistry.orgjk-sci.com In a plausible synthetic route, a 5-halopentanoate ester (e.g., methyl 5-bromopentanoate) can be reacted with a phosphinite, such as ethyl diphenylphosphinite (Ph₂POEt). The reaction proceeds through a phosphonium (B103445) intermediate, which then undergoes dealkylation to form the phosphine (B1218219) oxide. Subsequent hydrolysis of the methyl ester would yield 5-(diphenylphosphoryl)pentanoic acid.

Reaction with Grignard Reagents: Another established method involves the reaction of a Grignard reagent with a phosphorus halide. wikipedia.orgnih.govnih.govamazonaws.com A Grignard reagent can be prepared from a 5-halopentanoic acid derivative (with the acid group protected). This organometallic reagent would then be reacted with chlorodiphenylphosphine (Ph₂PCl). wikipedia.orgoup.com Subsequent oxidation of the resulting phosphine to the phosphine oxide would yield the desired backbone.

Michael Addition: If an appropriate α,β-unsaturated precursor is available, a Michael-type addition of a P-nucleophile like diphenylphosphine oxide can be employed to form the C-P bond. frontiersin.orgnih.govresearchgate.netacs.orgmdpi.com

Construction of the Pentanoate Backbone Leading to this compound

The pentanoate backbone can be constructed using precursors that allow for the introduction of the diphenylphosphoryl group. A common starting material is a derivative of pentanoic acid that is functionalized for C-P bond formation.

A key intermediate is (4-carboxybutyl)triphenylphosphonium bromide , which can be synthesized from 5-bromovaleric acid and triphenylphosphine. chemicalbook.comchemicalbook.comprepchem.comgoogle.comnbinno.com While this specific compound leads to a triphenylphosphonium salt, the underlying principle of using a 5-halopentanoic acid derivative is central. For the synthesis of this compound, one would start with a suitable 5-halopentanoate and react it with a diphenylphosphinyl nucleophile.

For instance, the synthesis could start with ethyl 5-bromopentanoate. This can be reacted with the sodium salt of diphenylphosphine oxide to form ethyl 5-(diphenylphosphoryl)pentanoate. Subsequent transesterification or hydrolysis followed by esterification with isopropanol would yield the final product.

Modern Catalytic Methods in the Synthesis of this compound and its Intermediates

Modern synthetic chemistry offers catalytic methods that can provide milder reaction conditions and improved efficiency for the synthesis of organophosphorus compounds.

Transition Metal-Catalyzed Coupling Reactions Relevant to this compound Synthesis

Transition metal catalysis has become a powerful tool for forming C-P bonds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-P bond formation. acs.orgtandfonline.comnih.govacs.orgnobelprize.org A Hirao-type reaction could be envisioned where an aryl or alkyl halide is coupled with a P(O)-H compound like diphenylphosphine oxide. nih.gov For the synthesis of the target molecule, a 5-halopentanoate could be coupled with diphenylphosphine oxide in the presence of a palladium catalyst and a base.

Reactants Catalyst System Product
Isopropyl 5-bromopentanoate, Diphenylphosphine oxidePd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., DBU)This compound

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as a valuable method for C-P bond formation, often providing a cost-effective alternative to palladium. acs.orgacs.orgresearchgate.netorganic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org These reactions can couple alkyl halides with various phosphorus nucleophiles. For example, a copper(I) catalyst could be used to facilitate the reaction between an isopropyl 5-halopentanoate and diphenylphosphine oxide. organic-chemistry.org

Hydrophosphinylation: This is an atom-economical reaction that involves the addition of a P-H bond across a double or triple bond. researchgate.netnih.govnih.govsemanticscholar.orgrsc.orgproquest.comchemrxiv.orgresearchgate.net A potential synthetic route could involve the transition metal-catalyzed hydrophosphinylation of an unsaturated ester, such as isopropyl pent-4-enoate, with diphenylphosphine oxide. This approach directly installs the diphenylphosphoryl group at the desired position.

Organocatalytic Routes towards this compound

While specific organocatalytic routes for the synthesis of this compound are not prominently documented, the principles of organocatalysis can be applied to its formation. The key transformation is the esterification of a diphenylphosphinoyl-containing carboxylic acid or the reaction of a diphenylphosphinoyl halide with isopropanol. Organocatalysts could offer milder and more selective reaction conditions compared to traditional methods.

One plausible organocatalytic approach involves the activation of 5-(diphenylphosphoryl)pentanoic acid with an organocatalyst, followed by reaction with isopropanol. Chiral phosphoric acids, thioureas, and bifunctional amine-thioureas have emerged as powerful catalysts for a variety of organic transformations, including esterifications.

A hypothetical organocatalytic esterification could proceed as follows:

Catalyst: A chiral Brønsted acid, such as a BINOL-derived phosphoric acid, or a hydrogen-bonding catalyst like a thiourea derivative.

Mechanism: The organocatalyst would activate the carboxylic acid group of 5-(diphenylphosphoryl)pentanoic acid through hydrogen bonding, increasing its electrophilicity. Isopropanol would then act as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer and elimination of water would yield the desired ester.

The use of a chiral organocatalyst could be particularly relevant if stereocontrol were a consideration in the synthesis of related, more complex molecules.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of solvent, temperature, catalyst loading, and the stoichiometry of the reactants.

A common synthetic route involves the reaction of diphenylphosphinoyl chloride with isopropyl 5-hydroxypentanoate. The optimization of such a reaction would involve a systematic study of various parameters.

Table 1: Hypothetical Optimization of the Synthesis of this compound

EntrySolventTemperature (°C)Catalyst (mol%)Reactant Ratio (Chloride:Alcohol)Yield (%)
1Dichloromethane2551:165
2Toluene5051:1.278
3Acetonitrile25101:1.272
4Toluene8021:1.585
5Tetrahydrofuran6051:1.275

Based on analogous reactions in the literature, a non-polar aprotic solvent like toluene at an elevated temperature could favor the reaction. The use of a slight excess of the alcohol component can help drive the reaction to completion. The catalyst loading would need to be optimized to balance reaction rate and cost.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for this endeavor.

Key areas for implementing green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification of 5-(diphenylphosphoryl)pentanoic acid with isopropanol, which produces water as the only byproduct, would have a high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. For instance, replacing chlorinated solvents like dichloromethane with solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. Ideally, solvent-free conditions, if feasible, would be the most sustainable option.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. The use of recyclable organocatalysts or solid-supported catalysts would further enhance the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis could also be explored to reduce reaction times and energy input.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
PreventionOptimize reaction conditions to minimize waste generation.
Atom EconomyEmploy addition reactions or direct esterifications.
Less Hazardous Chemical SynthesesUse less toxic reagents and precursors.
Designing Safer ChemicalsWhile the target molecule is defined, this applies to the overall process.
Safer Solvents and AuxiliariesReplace halogenated solvents with greener alternatives or use solvent-free conditions.
Design for Energy EfficiencyUtilize catalysis to lower reaction temperatures; explore microwave irradiation.
Use of Renewable FeedstocksExplore bio-based sources for starting materials where possible.
Reduce DerivativesDesign a convergent synthesis to minimize protection/deprotection steps.
CatalysisEmploy organocatalysts or other catalytic systems over stoichiometric reagents.
Design for DegradationNot directly applicable to the synthesis but to the product's lifecycle.
Real-time analysis for Pollution PreventionUse in-process analytical techniques to monitor reaction progress and prevent excursions.
Inherently Safer Chemistry for Accident PreventionChoose reagents and conditions that minimize the risk of accidents.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Methodologies for Isopropyl 5 Diphenylphosphoryl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation of Isopropyl 5-(diphenylphosphoryl)pentanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of this compound, providing detailed information about the proton, carbon, and phosphorus environments within the molecule. smolecule.com

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the diphenyl group, the protons of the isopropyl ester moiety, and the protons of the aliphatic pentanoate chain.

The ten aromatic protons on the two phenyl rings are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.4 and 7.8 ppm. smolecule.com The methine proton of the isopropyl group is anticipated to resonate as a septet around 4.9-5.1 ppm due to J-coupling with the six adjacent methyl protons. smolecule.com These six methyl protons, in turn, would produce a doublet in the upfield region, expected between 1.1 and 1.3 ppm. smolecule.com The eight aliphatic protons of the pentanoate chain are predicted to appear as a complex pattern of multiplets between 1.5 and 2.5 ppm, resulting from coupling with adjacent methylene groups and the phosphorus atom. smolecule.com

Table 1: Expected ¹H NMR Spectral Data for this compound

Assignment Expected Chemical Shift (δ) (ppm) Expected Multiplicity Characteristic Features
Aromatic Protons (10H) 7.4 - 7.8 Multiplet Complex coupling patterns from the two phenyl rings attached to the phosphorus atom.
Isopropyl CH (1H) 4.9 - 5.1 Septet J-coupling with the six protons of the adjacent methyl groups.
Pentanoate CH₂ Protons (8H) 1.5 - 2.5 Complex Multiplets Overlapping signals with coupling to adjacent CH₂ groups and the phosphorus atom.

Data is based on expected spectral features. smolecule.com

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would show signals corresponding to the carbonyl carbon, the aromatic carbons, the isopropyl group carbons, and the aliphatic chain carbons.

The carbonyl carbon of the ester group is the most deshielded, with an expected chemical shift in the range of 170-173 ppm. smolecule.com The carbons of the two phenyl rings are expected to resonate between 128 and 135 ppm, with multiple signals observed due to coupling with the phosphorus atom (P-C coupling). smolecule.com The methine carbon of the isopropyl group is anticipated to appear around 67-70 ppm, while the two equivalent methyl carbons would produce a signal further upfield. smolecule.com The aliphatic carbons of the pentanoate chain are expected in the 20-35 ppm region. smolecule.com Data from structurally similar compounds like propyl-diphenylphosphine show characteristic P-C coupling constants (JP-C) that help in assigning the carbons of the alkyl chain. rsc.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

Assignment Expected Chemical Shift (δ) (ppm) Characteristic Features
Carbonyl Carbon (C=O) 170 - 173 Downfield shift characteristic of an ester carbonyl group.
Aromatic Carbons 128 - 135 Multiple signals exhibiting coupling to the phosphorus atom.
Isopropyl CH Carbon 67 - 70 Signal corresponding to the methine carbon of the isopropyl group.
Aliphatic CH₂ Carbons 20 - 35 Signals for the carbons of the pentanoate backbone, potentially showing P-C coupling.

Data is based on expected spectral features. smolecule.com

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, this method is very effective for analyzing organophosphorus compounds. nih.gov The spectrum is typically a single peak, and its chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. For analogous compounds such as propyl-diphenylphosphine, the ³¹P chemical shift is observed at -16.2 ppm. rsc.org For this compound, which contains a phosphoryl group (P=O), the phosphorus atom is in a higher oxidation state and is expected to be significantly deshielded, resulting in a chemical shift further downfield in a distinct region of the spectrum. rsc.org

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton (~4.9-5.1 ppm) and the isopropyl methyl protons (~1.1-1.3 ppm). smolecule.com It would also map the connectivity of the adjacent methylene groups within the pentanoate chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comnih.gov This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments for the isopropyl group and each CH₂ group in the aliphatic chain. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings), which is vital for connecting different parts of the molecule. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the isopropyl methine proton to the carbonyl carbon of the ester, and correlations from the protons on the methylene group adjacent to the phosphorus atom to the ipso-carbons of the phenyl rings.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is used to determine the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₂₀H₂₅O₃P. medchemexpress.comnih.gov HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ with a precise mass-to-charge ratio (m/z) that corresponds to this formula, confirming the elemental composition with high confidence. rsc.org The mass spectrum typically displays a molecular ion peak at an m/z of 344, which corresponds to the compound's molecular weight. smolecule.com

The fragmentation pathway provides further structural confirmation. Upon ionization, the molecule can break apart in predictable ways. Plausible fragmentation pathways for this compound include the loss of the isopropoxy group, cleavage resulting in the loss of propene from the isopropyl ester, and various cleavages along the pentanoate chain. The generation of a stable diphenylphosphoryl cation is also a likely fragmentation event.

Table 3: Predicted Major Fragmentation Ions for this compound in Mass Spectrometry

Proposed Fragment Description of Neutral Loss
[M - C₃H₇O]⁺ Loss of the isopropoxy radical from the ester group.
[M - C₃H₆]⁺ McLafferty rearrangement leading to the loss of propene.
[Ph₂P(O)CH₂CH₂CH₂CH₂COOH]⁺ Ion resulting from the loss of propene.
[Ph₂P(O)]⁺ Diphenylphosphoryl cation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of this compound.

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. wikipedia.org For this compound (C₂₀H₂₅O₃P, Molecular Weight: 344.4 g/mol ), MS/MS analysis provides critical insights into its molecular structure by elucidating its fragmentation pathways under conditions such as collision-induced dissociation (CID). nih.gov

The fragmentation of organophosphorus esters is influenced by the various functional groups present, including the diphenylphosphoryl group and the isopropyl pentanoate chain. nih.gov The initial ionization, typically forming a molecular ion (M⁺˙) in electron ionization (EI) or a protonated molecule ([M+H]⁺) in electrospray ionization (ESI), is followed by a series of dissociation reactions. orgchemboulder.com

Common fragmentation pathways for organophosphorus compounds include cleavage of the ester group, rearrangements, and fragmentations involving the phenyl rings. nih.govmdpi.com For this compound, the fragmentation is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the phosphoryl group (P=O) is a common pathway for phosphine (B1218219) oxides.

Ester Group Fragmentation: The isopropyl ester moiety can undergo characteristic fragmentations, including the loss of propene (C₃H₆) via a McLafferty-type rearrangement, or the loss of the entire isopropoxy group. youtube.com

Phosphorus-Carbon Bond Cleavage: The P-C bonds connecting the phenyl groups to the phosphorus atom can cleave, leading to the loss of phenyl radicals or benzene.

Cleavage of the Pentanoate Chain: The aliphatic chain can undergo fragmentation at various points, leading to a series of characteristic losses.

Based on these general principles, a proposed fragmentation scheme for the protonated molecule of this compound ([M+H]⁺, m/z 345.16) is outlined below.

Table 1: Proposed MS/MS Fragmentation Pathways and Major Fragment Ions for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment IonFragmentation Pathway
345.16303.1542.01 (C₃H₆)5-(diphenylphosphoryl)pentanoic acid ionMcLafferty rearrangement with loss of propene from the isopropyl ester.
345.16287.1558.00 (C₃H₆O)Acylium ionLoss of isopropanol from the protonated ester.
345.16217.08128.08 (C₈H₁₆O₂)Diphenylphosphine (B32561) oxide ionCleavage of the bond between the pentanoate chain and the phosphorus atom.
345.16201.07144.09 (C₈H₁₆O₃)Diphenylphosphinyl cationCleavage of the P-C bond of the pentanoate chain.
217.08140.0577.03 (C₆H₅)Phenylphosphinoyl cationLoss of a phenyl radical from the diphenylphosphine oxide ion.
201.07124.0477.03 (C₆H₅)Phenylphosphinoyl cationLoss of a phenyl group from the diphenylphosphinyl cation.

This detailed analysis of fragmentation patterns allows for the unambiguous identification of this compound in complex matrices and provides a basis for further structural elucidation studies. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. americanpharmaceuticalreview.com The spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, IR and Raman spectroscopy can confirm the presence of its key structural features: the P=O and P-Ph groups of the diphenylphosphoryl moiety, and the C=O and C-O groups of the isopropyl pentanoate chain. scilit.comresearchgate.net

The principal vibrational modes and their expected spectral regions are:

Phosphoryl Group (P=O) Stretching: This vibration typically gives rise to a strong absorption band in the IR spectrum, usually in the range of 1150-1300 cm⁻¹. The exact position depends on the electronegativity of the substituents on the phosphorus atom. In Raman spectra, this band is also observable.

Phosphorus-Phenyl (P-Ph) Stretching: The stretching vibrations of the P-C bonds connected to the phenyl rings are expected in the fingerprint region of the spectra.

Carbonyl Group (C=O) Stretching: The ester carbonyl group produces a very strong and sharp absorption band in the IR spectrum, typically between 1735 and 1750 cm⁻¹. This is also a prominent band in the Raman spectrum.

Ester C-O Stretching: The C-O single bond stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl groups will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the pentanoate chain and the isopropyl group will show stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Phenyl (C-H)Aromatic C-H Stretch3050 - 3150 (medium)3050 - 3150 (strong)
Alkyl (C-H)Aliphatic C-H Stretch2850 - 2980 (strong)2850 - 2980 (strong)
Ester (C=O)Carbonyl Stretch1735 - 1750 (very strong)1735 - 1750 (medium)
Phenyl (C=C)Aromatic Ring Stretch1450 - 1600 (medium-weak)1450 - 1600 (strong)
Phosphoryl (P=O)P=O Stretch1150 - 1300 (strong)1150 - 1300 (medium)
Ester (C-O)C-O Stretch1000 - 1300 (strong)1000 - 1300 (weak)
Phosphorus-Phenyl (P-Ph)P-C Stretch690 - 750 (strong)990 - 1010 (strong, ring breathing)

The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. jkps.or.kr While polar bonds like C=O and P=O are strong in the IR, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode, are often more intense in the Raman spectrum. irdg.org

X-ray Crystallography for Solid-State Structural Analysis of this compound (if crystalline forms exist).

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported. The ability to obtain such a structure is contingent upon the compound's ability to form single crystals of suitable quality.

However, based on crystallographic data from structurally related compounds, such as other diphenylphosphine oxides and isopropyl esters, one can predict the expected structural parameters. rsc.orgresearchgate.net

Diphenylphosphoryl Group: The geometry around the phosphorus atom is expected to be tetrahedral. The P=O bond length would be in the range of 1.48 - 1.52 Å. The P-C (phenyl) bond lengths are typically around 1.80 Å. researchgate.net

Isopropyl Ester Group: The ester functional group is expected to be planar. The C=O bond length is approximately 1.20 Å, and the C-O single bond length is around 1.33 Å. The isopropyl group may exhibit rotational disorder in the crystal lattice. nih.govresearchgate.net

Pentanoate Chain: The five-carbon chain will likely adopt a staggered conformation to minimize steric strain, although crystal packing forces can influence its final conformation.

Table 3: Predicted Molecular Geometry Parameters for this compound Based on Related Structures

ParameterBond/AngleExpected Value
Bond LengthP=O1.48 - 1.52 Å
Bond LengthP-C (phenyl)1.78 - 1.82 Å
Bond LengthC=O (ester)1.19 - 1.22 Å
Bond LengthC-O (ester)1.32 - 1.35 Å
Bond AngleO=P-C~109.5°
Bond AngleC-P-C~109.5°
Bond AngleO=C-O~120°

Should a crystalline form of this compound be isolated, X-ray diffraction analysis would provide invaluable, definitive data on its solid-state conformation and packing arrangement, which influences its physical properties.

Chromatographic Methods for Purity Assessment and Isolation of this compound.

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. researchgate.net For a moderately polar and relatively high molecular weight compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable methods. drawellanalytical.comcromlab-instruments.es

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. epa.gov Given its molecular weight, this compound would require elevated temperatures for volatilization. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. analysis.rs

Stationary Phase: A common choice would be a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), which separates compounds based on their boiling points and slight polarity differences. cromlab-instruments.es

Injector and Detector: A split/splitless injector would be used, and detection could be achieved with a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive identification and quantification of impurities. researchgate.netomicsonline.org A Nitrogen-Phosphorus Detector (NPD) would offer high selectivity and sensitivity for this phosphorus-containing compound. epa.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that is well-suited for compounds that may not be sufficiently volatile or thermally stable for GC.

Mode: Reversed-phase HPLC (RP-HPLC) would be the most appropriate mode for this compound. Separation is based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase.

Stationary Phase: A C18 (octadecylsilane) or C8 (octylsilane) column would provide good retention and resolution.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol would be employed. The gradient would typically start with a higher water content and gradually increase the organic solvent percentage to elute the compound.

Detection: A UV detector would be effective, as the two phenyl rings in the molecule will exhibit strong UV absorbance. caymanchem.com

Table 4: Representative Chromatographic Conditions for the Analysis of this compound

TechniqueParameterRecommended Conditions
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl polysiloxane
Carrier GasHelium or Hydrogen
Temperature ProgramInitial: 150°C, Ramp: 10°C/min to 300°C, Hold: 5 min
DetectorFID, NPD, or MS
HPLC ColumnC18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseA: Water; B: Acetonitrile. Gradient: 50% B to 100% B over 20 min
Flow Rate1.0 mL/min
DetectorUV at 220, 266, and 272 nm

These chromatographic methods are crucial for quality control, allowing for the accurate determination of purity and the isolation of this compound from reaction mixtures or commercial preparations. drawellanalytical.com

Chemical Reactivity and Reaction Mechanisms of Isopropyl 5 Diphenylphosphoryl Pentanoate

Reactivity of the Phosphoryl Moiety in Isopropyl 5-(diphenylphosphoryl)pentanoate

The diphenylphosphoryl group, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and a carbon chain, is central to the molecule's reactivity.

The oxygen atom of the phosphoryl group possesses lone pairs of electrons, rendering it a Lewis base. This basicity allows it to coordinate with various Lewis acids, including metal ions. The strength of this interaction is influenced by the electron density on the phosphoryl oxygen. The two electron-donating phenyl groups attached to the phosphorus atom enhance the electron density on the oxygen, making it a relatively strong Lewis base.

The coordination chemistry of phosphine (B1218219) oxides, the class of compounds to which this compound belongs, is well-established. They readily form complexes with a wide range of metal ions. The phosphoryl oxygen acts as a hard donor, preferentially coordinating with hard metal centers. In such complexes, the metal-oxygen bond is the primary interaction.

Table 1: General Coordination Behavior of Phosphoryl Oxygen

Interacting SpeciesType of InteractionResulting Complex/Product
Metal Ions (e.g., Li⁺, Mg²⁺, transition metals)CoordinationMetal-ligand complex
Protic Solvents (e.g., water, alcohols)Hydrogen BondingSolvated molecule
Lewis Acids (e.g., BF₃, AlCl₃)Lewis acid-base adductAdduct formation

The phosphorus atom in the diphenylphosphoryl group is electrophilic due to the electron-withdrawing nature of the phosphoryl oxygen and the phenyl rings. This electrophilicity allows for nucleophilic attack at the phosphorus center. Such reactions can proceed through either a concerted mechanism or a stepwise mechanism involving a pentacoordinate intermediate. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

While the phosphorus is electrophilic, the phenyl rings can undergo electrophilic aromatic substitution. The diphenylphosphoryl group is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution, due to the electron-withdrawing nature of the phosphoryl group.

Conversely, the diphenylphosphoryl group itself can act as a nucleophile under certain conditions, for instance, in reactions where the phosphorus atom attacks an electrophilic center. However, such reactivity is less common compared to the nucleophilic attack at the phosphorus center.

Reactivity of the Ester Group in this compound

The isopropyl ester group is another key reactive site within the molecule, susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid, and isopropanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and isopropanol.

The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the steric hindrance around the ester group.

Transesterification: The isopropyl group of the ester can be exchanged with another alkyl group by reacting this compound with an excess of a different alcohol in the presence of an acid or base catalyst. This is an equilibrium process, and the reaction can be driven to completion by removing one of the products, typically the lower-boiling alcohol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The ester carbonyl group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Table 2: Common Reducing Agents for Ester Reduction

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄)5-(diphenylphosphoryl)pentan-1-ol
Diisobutylaluminium hydride (DIBAL-H)Can be controlled to yield the corresponding aldehyde at low temperatures

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the isopropoxide leaving group and a subsequent reduction of the intermediate aldehyde. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Reactivity of the Pentanoate Carbon Backbone in this compound

The pentanoate carbon backbone is a saturated alkyl chain and is generally the least reactive part of the molecule under typical conditions. The C-H and C-C single bonds are strong and nonpolar, making them resistant to attack by most nucleophiles and electrophiles.

However, under more forcing conditions, such as in the presence of strong bases or free radical initiators, reactions involving the carbon backbone can occur. For example, a strong base could potentially deprotonate the α-carbon (the carbon adjacent to the phosphoryl group), though this is less likely than reactions at the other functional groups due to the lower acidity of these protons compared to those adjacent to a carbonyl group. Free radical halogenation could also occur in the presence of UV light, leading to the substitution of hydrogen atoms along the chain.

Alpha-Functionalization and Adjacent Reactivity of this compound.

The carbon atom situated between the phosphoryl group and the ester linkage is susceptible to deprotonation by a strong base, forming a phosphonate-stabilized carbanion. This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

In a typical HWE reaction, the carbanion generated from this compound would react with an aldehyde or ketone. This reaction proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to an oxaphosphetane. Subsequent elimination of a phosphate byproduct yields an alkene. The stereochemical outcome of the HWE reaction, favoring the formation of (E)-alkenes, is a well-established principle in organic synthesis. While specific studies on this compound are not available, the general mechanism is widely documented.

The reactivity of the alpha-position is not limited to olefination reactions. The stabilized carbanion can also participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the alpha-position, further expanding the synthetic utility of this class of compounds. The choice of base and reaction conditions is crucial in controlling the outcome of these reactions, preventing side reactions such as self-condensation or decomposition.

Table 1: Representative Alpha-Functionalization Reactions of Phosphonate (B1237965) Esters

Reaction TypeElectrophileBaseProduct Type
Horner-Wadsworth-EmmonsAldehyde (R-CHO)NaH, n-BuLiα,β-Unsaturated Ester
AlkylationAlkyl Halide (R-X)LDA, NaHα-Alkylated Phosphonate Ester
AcylationAcyl Chloride (R-COCl)n-BuLiβ-Ketophosphonate Ester

This table presents generalized reactions for phosphonate esters analogous to this compound, as specific data for this compound is not publicly available.

Remote Functionalization and Modification of the Pentanoate Chain in this compound.

Functionalization at positions along the pentanoate chain, remote from the activating diphenylphosphoryl group, presents a greater challenge due to the lack of inherent activation. However, strategies can be envisioned based on general principles of organic synthesis. One approach could involve the introduction of a functional group onto the pentanoate chain prior to the formation of the phosphonate.

Alternatively, modern C-H activation methodologies could potentially be employed for the selective functionalization of the methylene groups in the pentanoate chain. These advanced techniques, often utilizing transition metal catalysts, can enable the introduction of functional groups at otherwise unreactive C-H bonds. However, achieving regioselectivity in such a flexible alkyl chain would be a significant synthetic hurdle.

Another possibility for modification lies in reactions involving the ester group itself. Hydrolysis of the isopropyl ester under acidic or basic conditions would yield the corresponding carboxylic acid. This carboxylic acid could then be subjected to a variety of transformations, such as conversion to an acyl chloride, amide, or other ester derivatives, thereby modifying the terminus of the pentanoate chain.

Mechanistic Investigations of Chemical Transformations Involving this compound.

Detailed mechanistic studies on this compound are not extensively reported in the scientific literature. However, the reaction pathways and underlying principles can be inferred from the large body of research on analogous phosphonate esters, particularly in the context of the Horner-Wadsworth-Emmons reaction.

Elucidation of Reaction Pathways for this compound.

The primary reaction pathway for alpha-functionalization involves the deprotonation of the α-carbon to form a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atom of the phosphoryl group, which accounts for the enhanced acidity of the α-protons.

In the Horner-Wadsworth-Emmons reaction, the subsequent nucleophilic attack of this carbanion on a carbonyl compound is the key bond-forming step. The reaction proceeds through a series of intermediates, including a betaine-like adduct and a cyclic oxaphosphetane. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the syn- and anti-betaines and the subsequent stereospecific elimination from the oxaphosphetane intermediates. Generally, thermodynamic control favors the formation of the more stable (E)-alkene.

Computational studies on simpler phosphonate systems have provided valuable insights into the energy profiles of these reaction pathways, corroborating the proposed mechanisms. These studies help in understanding the factors that influence reactivity and stereoselectivity, such as the nature of the substituents on the phosphorus atom, the carbonyl compound, and the reaction conditions.

Kinetic and Thermodynamic Studies on Reactions of this compound.

Specific kinetic and thermodynamic data for reactions involving this compound are not available in published literature. However, general trends can be discussed based on studies of related phosphonates.

The rate of the Horner-Wadsworth-Emmons reaction is influenced by several factors. The acidity of the α-proton, which is affected by the electronic properties of the substituents on the phosphorus atom, plays a crucial role in the initial deprotonation step. The electrophilicity of the carbonyl compound is also a key determinant of the reaction rate. Steric hindrance around the reacting centers can significantly slow down the reaction.

Table 2: General Kinetic and Thermodynamic Parameters for Horner-Wadsworth-Emmons Reactions

ParameterTypical Value/ObservationInfluence on Reaction
Activation Energy (Ea) Varies depending on substrates and conditionsLower for more acidic phosphonates and more electrophilic carbonyls
Rate Constant (k) Highly variableIncreases with temperature and concentration of reactants
Enthalpy of Reaction (ΔH) Generally exothermicDriven by the formation of the strong P=O bond
Entropy of Reaction (ΔS) Can be positive or negativeDepends on the change in the number of molecules and degrees of freedom

This table provides generalized information for HWE reactions of phosphonate esters. Specific values for this compound are not available.

Computational and Theoretical Studies of Isopropyl 5 Diphenylphosphoryl Pentanoate

Conformational Analysis and Molecular Dynamics Simulations of Isopropyl 5-(diphenylphosphoryl)pentanoate.

The flexibility of the pentanoate chain in this compound means it can adopt numerous conformations. Conformational analysis aims to identify the most stable of these arrangements, while molecular dynamics simulations model the molecule's movement over time.

The molecule possesses a flexible alkyl chain connected to a more rigid diphenylphosphoryl group, creating a structure with both defined and adaptable elements. mdpi.com This amphiphilic character, with a polar phosphoryl head and nonpolar phenyl and alkyl regions, influences its solubility and intermolecular interactions. mdpi.com

Molecular dynamics (MD) simulations could provide a detailed picture of this conformational flexibility. nih.gov An MD simulation treats atoms as classical particles moving under a force field, which is a set of parameters describing the potential energy of the system. By simulating the molecule in a solvent like water or an organic solvent, one can observe how it folds, flexes, and interacts with its environment over time. This can reveal the most populated conformations, the pathways of conformational change, and the dynamics of solvent interactions around the polar and nonpolar regions of the molecule. General MD studies on ester hydrolysis have shown the importance of the surrounding water molecules in the reaction mechanism.

Theoretical Prediction of Spectroscopic Properties for this compound (e.g., NMR chemical shifts, IR vibrational frequencies).

Computational methods can predict spectroscopic data, which is invaluable for identifying a compound and interpreting experimental spectra.

For this compound, DFT calculations are well-suited for predicting its infrared (IR) and nuclear magnetic resonance (NMR) spectra. After a geometry optimization, a frequency calculation can be performed to yield the vibrational modes. These correspond to the absorption bands in an IR spectrum. Studies on other organophosphorus compounds have shown a good match between DFT-calculated and experimental vibrational frequencies. The most prominent feature in the IR spectrum of this compound is expected to be the strong P=O stretching vibration. mdpi.com

Similarly, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ³¹P nuclei, which can be compared to experimental data for structure verification. The ³¹P NMR spectrum is particularly diagnostic for phosphoryl compounds and is expected to show a characteristic peak for the diphenylphosphoryl group. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Type Predicted Feature Assignment
IR Strong band at 1730-1750 cm⁻¹ C=O stretching (ester) mdpi.com
IR Strong band at 1200-1250 cm⁻¹ P=O stretching mdpi.com
¹H NMR 7.4-7.8 ppm (multiplet) Aromatic protons (10H) mdpi.com
¹H NMR 4.9-5.1 ppm (septet) Isopropyl CH (1H) mdpi.com

Computational Modeling for Reaction Mechanism Elucidation in Transformations Involving this compound.

Computational modeling can be a powerful tool to explore the potential chemical transformations of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine the most likely reaction pathway.

For example, the hydrolysis of the isopropyl ester group is a plausible reaction. Computational modeling could elucidate the mechanism of this reaction under acidic or basic conditions. This would involve calculating the structures and energies of reactants, intermediates, transition states, and products. Such studies on simple esters have demonstrated the role of water molecules in facilitating the reaction. Another area of interest could be reactions involving the phosphoryl group itself, such as its potential as a catalyst or its behavior in oxygen atom transfer reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Its Analogues.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For this compound and its analogues, a QSPR model could be developed to predict properties like solubility, lipophilicity (LogP), or chromatographic retention time. The first step would be to calculate a wide range of molecular descriptors for a set of similar molecules with known property values. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a mathematical model linking the descriptors to the property of interest. Such a model could then be used to predict the properties of new, unsynthesized analogues. DFT has been used to calculate descriptors for QSPR models of other organophosphorus compounds, highlighting the potential of this approach. pharmaffiliates.com

Applications of Isopropyl 5 Diphenylphosphoryl Pentanoate in Advanced Organic Synthesis

Isopropyl 5-(diphenylphosphoryl)pentanoate as a Synthetic Intermediate for Organophosphorus Compounds

The core of this compound's utility in this context lies in its diphenylphosphoryl group. This functional group is a common motif in organophosphorus chemistry, and its presence allows the molecule to serve as a starting material for a range of other organophosphorus compounds. smolecule.com The phosphorus atom in the diphenylphosphoryl group is electrophilic and can be targeted by various nucleophiles, enabling the modification of the molecule's structure and properties.

The synthesis of this compound itself typically involves the esterification of 5-(diphenylphosphoryl)pentanoic acid with isopropanol. The pentanoic acid precursor can be synthesized through the reaction of a suitable five-carbon synthon with a diphenylphosphine (B32561) oxide derivative.

Table 1: Key Reactions for the Synthesis and Modification of this compound

Reaction Type Reagents and Conditions Resulting Functional Group Potential Application
EsterificationIsopropanol, Acid CatalystIsopropyl EsterSynthesis of the title compound
HydrolysisAcid or Base CatalysisCarboxylic AcidCreation of new pentanoate derivatives
Reduction of Phosphoryl GroupSilanes (e.g., Ph₂SiH₂)Phosphine (B1218219) OxidePrecursor to phosphine ligands
Nucleophilic Substitution at PhosphorusStrong NucleophilesModified Phosphorus CenterSynthesis of novel organophosphorus compounds

While specific, detailed research on the extensive use of this compound as a synthetic intermediate is not widely published, its structural components suggest a range of possibilities. For instance, the reduction of the phosphoryl group could yield the corresponding phosphine oxide, which can be a precursor to valuable phosphine ligands used in catalysis.

Utilization of this compound in Ester and Pentanoate Derivative Synthesis

The ester and pentanoate functionalities of this compound offer additional avenues for synthetic transformations. The isopropyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(diphenylphosphoryl)pentanoic acid. smolecule.com This carboxylic acid can then be converted into a variety of other esters through reaction with different alcohols, or it can be transformed into other functional groups like amides or acid halides.

The pentanoate chain itself can also be a site for chemical modification, although this is generally less facile than transformations at the ester or phosphoryl groups. Nevertheless, the presence of the five-carbon chain provides a flexible spacer that can be advantageous in the design of molecules with specific spatial requirements, such as ligands for metal complexes or bioactive compounds.

Role of this compound as a Reference Standard in Analytical Chemistry and Quality Control

The most well-documented application of this compound is as a reference standard in analytical chemistry. smolecule.com It is a known impurity in the manufacturing of Latanoprost, a prostaglandin (B15479496) analogue used to treat glaucoma. caymanchem.compharmaffiliates.com As such, its detection and quantification are crucial for ensuring the purity and safety of the final drug product. smolecule.com

Table 2: Analytical Profile of this compound

Property Value Significance
Molecular Formula C₂₀H₂₅O₃PUsed for mass spectrometry and elemental analysis
Molecular Weight 344.4 g/mol Essential for quantitative analysis
CAS Number 2088449-88-9Unique identifier for the compound
Appearance Pale Yellow SolidPhysical characteristic for identification

Method Development for Detection and Quantification of this compound

To monitor the levels of this compound in Latanoprost, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a commonly employed technique for this purpose. oatext.com This method offers high sensitivity and selectivity, allowing for the detection and quantification of the impurity even at very low concentrations. oatext.com The development of such methods involves optimizing various parameters, including the choice of the stationary phase (the column), the mobile phase composition, and the detector wavelength, to achieve the best separation and detection of the impurity from the active pharmaceutical ingredient and other potential impurities. oatext.com

Validation of Analytical Procedures Using this compound as a Standard

Once an analytical method has been developed, it must be validated to ensure that it is reliable and fit for its intended purpose. pda.org this compound, as a certified reference standard, is essential for this validation process. The validation of an analytical method typically involves assessing several key parameters, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

By using a well-characterized standard of this compound, analytical chemists can confidently validate their methods and ensure the quality of pharmaceutical products like Latanoprost.

This compound as a Precursor for Ligands in Catalysis (e.g., through modification of the phosphoryl group)

While direct applications of this compound as a ligand precursor in catalysis are not extensively reported in the literature, its structure suggests potential in this area. The diphenylphosphoryl group can be chemically modified to generate phosphine ligands, which are of paramount importance in homogeneous catalysis. For example, reduction of the P=O bond would yield a phosphine that could coordinate to a transition metal center.

The pentanoate chain could also be functionalized to create bidentate or polydentate ligands. For instance, the ester group could be converted to a hydroxyl group, which could then serve as a second coordination site. The flexibility of the five-carbon chain would allow the resulting ligand to adopt various conformations, potentially influencing the stereochemical outcome of a catalytic reaction.

Future Research Directions and Unexplored Avenues for Isopropyl 5 Diphenylphosphoryl Pentanoate

Exploration of Novel and Efficient Synthetic Routes for Isopropyl 5-(diphenylphosphoryl)pentanoate

The conventional synthesis of this compound typically involves the esterification of the corresponding carboxylic acid or the reaction of an appropriate precursor with a diphenylphosphoryl source. While effective for producing analytical quantities, future research could focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Potential Future Synthetic Approaches:

Catalytic Methods: Investigation into transition-metal-catalyzed or organocatalyzed approaches could lead to milder reaction conditions and improved yields. For instance, developing catalytic methods for the direct phosphorylation of a suitable pentanoate precursor would be a significant advancement.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates could significantly enhance efficiency. A hypothetical one-pot synthesis might start from simpler, commercially available precursors, combining C-P bond formation and esterification in a single process. nih.govias.ac.in

Green Chemistry Principles: Future synthetic designs should incorporate principles of green chemistry. This could involve using safer solvents, reducing energy consumption, and minimizing waste generation. Exploring solvent-free reaction conditions or the use of bio-based solvents are promising areas.

Alternative Phosphorylating Agents: Research into novel phosphorylating agents beyond the commonly used diphenylphosphoryl chloride could offer advantages in terms of reactivity, selectivity, and safety.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Esterification Milder conditions, higher atom economy, potential for asymmetric synthesis.Screening of novel catalysts (e.g., organocatalysts, metal complexes).
Michaelis-Arbuzov Reaction Forms a stable P-C bond, versatile.Development of a suitable halo-pentanoate precursor for reaction with a phosphite. nih.gov
Pudovik Reaction High atom economy, direct C-P bond formation.Investigating the addition of a diphenylphosphine (B32561) oxide to an unsaturated pentanoate ester. nih.gov
One-Pot Procedures Reduced workup, time and resource efficiency.Designing a sequence from basic starting materials to the final product without intermediate isolation. nih.govias.ac.in

Development of Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanisms of reactions is crucial for optimization. The development of advanced spectroscopic probes for real-time, in-situ monitoring of the synthesis or subsequent transformations of this compound is a key area for future research.

Prospective Monitoring Techniques:

In-Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be employed to follow the progress of the esterification reaction by monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch. researchgate.netresearchgate.net This technique provides real-time kinetic data, which is invaluable for reaction optimization. youtube.com

Real-Time NMR Spectroscopy: Given the presence of a phosphorus atom, ³¹P NMR spectroscopy is an exceptionally powerful tool. A flow NMR setup could be used to monitor the conversion of the phosphorus-containing starting material to the product in real-time, providing unambiguous information about the reaction progress. nih.govmdpi.com Additionally, ¹³C NMR could be used to follow changes at the carbonyl carbon and other key positions in the molecule. researchgate.net

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize not only the reactants and products but also transient intermediates in reactions involving the title compound. nih.govchemrxiv.org This can provide deep mechanistic insights. rsc.org

Spectroscopic TechniqueInformation GainedPotential Application
In-Situ FTIR Real-time concentration of reactants and products, reaction kinetics.Optimization of synthesis conditions (temperature, catalyst loading). researchgate.net
Real-Time ³¹P NMR Unambiguous monitoring of phosphorus-containing species, detection of side-products.Mechanistic studies of phosphorylation reactions. nih.gov
Advanced MS Identification of reaction intermediates and byproducts.Elucidation of complex reaction mechanisms. nih.govrsc.org

Discovery of New Chemical Transformations and Applications of this compound

The true potential of this compound lies in its use as a versatile chemical intermediate. Its functional groups offer multiple handles for a variety of chemical transformations.

Hypothetical Transformations and Applications:

Horner-Wadsworth-Emmons (HWE) Reaction: The diphenylphosphoryl group is structurally related to the phosphonates used in the HWE reaction. wikipedia.orgorganic-chemistry.org Future research could explore the conversion of the title compound into a phosphonate-type reagent. This would involve hydrolysis of the isopropyl ester, followed by modification to create a reagent capable of reacting with aldehydes or ketones to form alkenes, a cornerstone of modern organic synthesis. nih.govyoutube.com This would open up pathways to a vast array of complex molecules.

C-H Activation: The aromatic phenyl rings and the aliphatic pentanoate backbone present numerous C-H bonds that could be targeted for functionalization using modern C-H activation strategies. youtube.comyoutube.com This could allow for the introduction of new functional groups, leading to novel derivatives with potentially interesting properties without the need for pre-functionalized starting materials. nih.govyoutube.com

Modifications of the Ester Group: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid could then be converted into a variety of other functional groups, such as amides, other esters, or used in coupling reactions to link the molecule to other chemical entities.

Potential Role of this compound as a Building Block in Materials Science

Organophosphorus compounds are increasingly important in materials science, and this compound could serve as a valuable building block for functional materials. nih.govresearchgate.net

Flame Retardants: The high phosphorus content and the presence of aromatic rings suggest that this compound, or derivatives thereof, could be investigated as a flame retardant additive for polymers. nih.govmdpi.com Organophosphorus compounds often act in the condensed phase by promoting char formation, which insulates the underlying material from the flame. nih.gov

Functional Polymers: The molecule could be chemically modified to create a monomer suitable for polymerization. For example, hydrolysis of the ester to the carboxylic acid and subsequent conversion to an acrylate (B77674) or methacrylate (B99206) would yield a monomer that could be polymerized via radical polymerization to create polymers with pendant diphenylphosphoryl groups. rsc.orgmdpi.com Such polymers could have unique properties, including improved thermal stability, flame retardancy, or adhesive characteristics. Ring-opening polymerization (ROP) of a cyclic monomer derived from the compound is another promising avenue. nih.govmdpi.com

Material ApplicationRationaleResearch Direction
Flame Retardants High phosphorus and aromatic content.Incorporation into various polymer matrices (e.g., polycarbonates, polyesters) and testing of flammability. nih.govnih.gov
Functional Polymers Can be converted into a polymerizable monomer.Synthesis of acrylate/methacrylate derivatives and subsequent polymerization (e.g., free radical, RAFT, ATRP). nih.gov
Self-Assembling Materials Amphiphilic character with polar phosphoryl head and nonpolar tails.Investigation of liquid crystalline or organogel formation under various conditions. nih.gov

Integration of this compound into Cascade Reactions and Multicomponent Synthesis

Modern organic synthesis emphasizes efficiency through cascade reactions and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation.

Cascade Reactions: A future research goal could be to design cascade reactions that are initiated by a transformation of this compound. For example, a reaction could be designed where an initial modification of the ester group triggers a subsequent intramolecular reaction, such as a cyclization, facilitated by the diphenylphosphoryl moiety.

Multicomponent Reactions: The compound could potentially be used as one of the components in an MCR. For instance, the hydrolyzed carboxylic acid derivative could participate in Ugi or Passerini reactions, allowing for the rapid assembly of complex molecules incorporating the diphenylphosphorylpentanoate scaffold. researchgate.net This would be a powerful strategy for generating libraries of novel compounds for biological screening or materials discovery.

By exploring these and other innovative research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple impurity into a valuable tool for chemists and material scientists.

Conclusion: Synthesis, Reactivity, and Academic Significance of Isopropyl 5 Diphenylphosphoryl Pentanoate

Summary of Key Academic Discoveries and Contributions Related to Isopropyl 5-(diphenylphosphoryl)pentanoate

The principal academic and industrial interest in this compound is linked to the synthesis of Latanoprost, a prostaglandin (B15479496) analogue used to treat glaucoma and ocular hypertension. smolecule.comglpbio.comcaymanchem.com Key discoveries have established this compound as an unwanted byproduct that can form during the manufacturing process of Latanoprost. smolecule.comcaymanchem.com

Consequently, a significant contribution of the research surrounding this molecule is its establishment as a critical reference standard in analytical chemistry. smolecule.com Academic and quality control laboratories utilize this compound to develop and validate analytical methods aimed at detecting and quantifying its presence in Latanoprost formulations. smolecule.com This work is essential for ensuring that commercial Latanoprost meets stringent regulatory requirements for purity and safety. smolecule.com

The characterization of this molecule has been thoroughly documented, with its fundamental physicochemical properties, including its molecular formula (C₂₀H₂₅O₃P) and molecular weight (approx. 344.4 g/mol ), being well-established. glpbio.comcaymanchem.comnih.govlgcstandards.com It is recognized as a crystalline solid at room temperature. smolecule.combertin-bioreagent.com Spectroscopic techniques are employed to confirm its structure and purity, providing a basis for its identification as an impurity. smolecule.compharmaffiliates.com

Enduring Challenges and Future Opportunities in the Academic Research of this compound

The primary challenge associated with this compound is directly tied to its role as an impurity: the need to meticulously monitor and control its formation during the synthesis of Latanoprost. smolecule.com This necessitates a deep understanding of the reaction mechanisms that lead to its creation, a continuing area of focus in process chemistry.

Despite its current definition as an impurity, future research opportunities exist. The compound itself possesses a unique structure, combining an isopropyl ester with a diphenylphosphoryl group. smolecule.com This presents opportunities for investigation within organophosphorus chemistry. Researchers might explore the specific reactivity of the diphenylphosphoryl group in this molecular context, potentially uncovering novel synthetic applications. smolecule.com For instance, the reactivity of phosphonate-stabilized carbanions in reactions like the Horner-Wadsworth-Emmons synthesis of alkenes is a well-established area of organic chemistry, and the unique structure of this compound could offer new insights. wikipedia.org

Furthermore, there is potential for exploring its own biological activity. smolecule.com The presence of a phosphoric acid ester bond suggests that it could be investigated in medicinal chemistry as a scaffold for designing new drug candidates or as a tool to probe biological systems. smolecule.com

Broader Implications of Research on this compound in Chemical Science

The focused research on this compound carries broader implications for the chemical sciences. It underscores the critical importance of impurity profiling in modern drug development and manufacturing. The study of such impurities is fundamental to ensuring the safety and efficacy of pharmaceuticals and drives innovation in highly sensitive analytical techniques.

Moreover, it highlights the dual role that chemical compounds can play. While considered an undesirable byproduct in one context, the same molecule becomes an indispensable tool—a reference standard—in another. This duality is a common theme in chemical science, where the value of a substance is often context-dependent.

Finally, the investigation into this compound contributes to the wider body of knowledge in organophosphorus chemistry. The diphenylphosphoryl group is a key functional group, and understanding its behavior within various molecular frameworks is essential for the continued development of new reagents and synthetic methodologies. smolecule.com The study of even highly specific molecules like this compound adds a valuable data point to this extensive and important field of chemical research.

Q & A

Q. What is the standard synthetic route for this compound, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves: (i) Phosphorylation of 5-hydroxypentanoic acid with diphenylphosphoryl chloride under anhydrous conditions. (ii) Esterification with isopropyl alcohol using DCC/DMAP coupling. Key intermediates include 5-(diphenylphosphoryl)pentanoic acid (confirmed by 31P^{31} \text{P}-NMR, δ 25–27 ppm) and the activated DCC ester intermediate. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization requires:
  • Temperature control : Esterification at 0–5°C minimizes side reactions (e.g., phosphorylation of isopropyl alcohol).
  • Catalyst screening : DMAP (4-dimethylaminopyridine) at 10 mol% increases acylation efficiency by 30% compared to pyridine.
  • Solvent selection : Anhydrous dichloromethane reduces hydrolysis versus THF.
    Post-reaction analysis via 1H^1 \text{H}-NMR quantifies unreacted starting materials, guiding iterative adjustments .

Q. What strategies are effective in detecting trace impurities of this compound in prostaglandin analogs like latanoprost?

  • Methodological Answer : Use ultra-HPLC (UHPLC) with a BEH C18 column (1.7 µm particles) and a photodiode array detector (210–280 nm). Method validation should include:
  • Limit of detection (LOD) : ≤0.05% via spike-and-recovery experiments.
  • Mass spectrometry confirmation : HRMS (Q-TOF) to distinguish isobaric impurities (e.g., latanoprost acid derivatives).
    Reference standards (LL3214 series) are essential for calibration .

Q. What challenges arise in interpreting the 1H^1 \text{H}-NMR spectra of this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:
  • Signal overlap : The pentanoate chain protons (δ 1.2–2.5 ppm) may overlap with solvent or impurity peaks. Use deuterated DMSO for better resolution.
  • Dynamic stereochemistry : The phosphoryl group’s axial chirality causes splitting in 1H^1 \text{H}-NMR. Variable-temperature NMR (VT-NMR) at 298–323 K simplifies spectra by reducing conformational exchange .

Q. How can computational methods predict the compound’s behavior in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Key parameters:
  • Electrostatic potential maps : Identify nucleophilic attack sites on the carbonyl carbon.
  • NBO analysis : Quantifies charge transfer between the phosphoryl group and pentanoate backbone.
    Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates at pH 7.4) corroborates computational predictions .

Methodological Best Practices

  • Safety Protocols : Follow hazard analysis frameworks (e.g., Prudent Practices in the Laboratory) for handling phosphorylating agents. Use inert atmosphere techniques (N2_2/Ar) to prevent moisture-sensitive reagent degradation .
  • Data Reproducibility : Document chromatographic retention times (tRt_R) and NMR shifts (±0.02 ppm) across multiple batches to ensure consistency .

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